molecular formula C9H11NO2S B3028574 2-(Allylsulfonyl)-3-methylpyridine CAS No. 2249891-90-3

2-(Allylsulfonyl)-3-methylpyridine

Cat. No.: B3028574
CAS No.: 2249891-90-3
M. Wt: 197.26 g/mol
InChI Key: KPWRHNSVLHLHOR-UHFFFAOYSA-N
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Description

2-(Allylsulfonyl)-3-methylpyridine is an organic compound that belongs to the class of sulfones It features a pyridine ring substituted with an allylsulfonyl group at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylsulfonyl)-3-methylpyridine typically involves the sulfonylation of 3-methylpyridine. One common method is the reaction of 3-methylpyridine with allylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Allylsulfonyl)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The allylsulfonyl group can be reduced to form the corresponding sulfide.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

2-(Allylsulfonyl)-3-methylpyridine has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used as a probe to study biological processes involving sulfonyl groups.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Allylsulfonyl)-3-methylpyridine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The allyl group may also participate in reactions with other biomolecules, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

  • 2-(Methylsulfonyl)-3-methylpyridine
  • 2-(Ethylsulfonyl)-3-methylpyridine
  • 2-(Propylsulfonyl)-3-methylpyridine

Comparison: 2-(Allylsulfonyl)-3-methylpyridine is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its methyl, ethyl, and propyl analogs. The allyl group can undergo additional reactions such as polymerization and cross-linking, making this compound particularly valuable in materials science and polymer chemistry.

Properties

IUPAC Name

3-methyl-2-prop-2-enylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-3-7-13(11,12)9-8(2)5-4-6-10-9/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWRHNSVLHLHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)S(=O)(=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2249891-90-3
Record name 2-(Allylsulfonyl)-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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